12-Deoxyphorbol 20-methoxytrityl ether

Radiochemical synthesis PET tracer development Protecting group strategy

This C20-methoxytrityl (Mmt)-protected 12-deoxyphorbol scaffold is a dedicated synthetic intermediate for radiochemical PET tracer development. The acid-labile Mmt group at the C20 hydroxyl enables selective deprotection (0.5–1.0% TFA) and subsequent carbon-11 labeling for in vivo PKC imaging—a workflow that unprotected analogs such as prostratin (dPA) or DPP cannot support. The bulky 20-Mmt group abolishes PKC C1-domain binding; this compound is not a biological probe. Procure this protected entry point for systematic C13/C20 SAR exploration of isoform-selective PKC modulators, fluorophore/bioconjugate tool compound synthesis, or targeted radiochemical labeling programs.

Molecular Formula C40H44O6
Molecular Weight 620.786
CAS No. 123597-60-4
Cat. No. B568471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxyphorbol 20-methoxytrityl ether
CAS123597-60-4
Molecular FormulaC40H44O6
Molecular Weight620.786
Structural Identifiers
SMILESCC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O
InChIInChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1
InChIKeyHUVMGSMKPUVBNF-APXKIQRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Deoxyphorbol 20-Methoxytrityl Ether (CAS 123597-60-4): Compound Class, Characteristics, and Structural Distinction for PKC Research Applications


12-Deoxyphorbol 20-methoxytrityl ether (CAS 123597-60-4) is a synthetic derivative belonging to the 12-deoxyphorbol ester family of tigliane-type diterpenes. This compound features a methoxytrityl (Mmt) protecting group at the C20 hydroxyl position, distinguishing it from biologically active 12-deoxyphorbol esters such as prostratin (12-deoxyphorbol 13-acetate, dPA) and DPP (12-deoxyphorbol 13-phenylacetate) that possess free C20 hydroxyls [1]. The methoxytrityl ether modification renders this compound a protected synthetic intermediate rather than a direct biological probe, with the Mmt group serving as an acid-labile protecting group cleavable under mild acidic conditions (0.5-1.0% TFA) to unmask the C20 hydroxyl for further derivatization [2]. This structural feature defines its utility: it provides a protected entry point for the synthesis of carbon-11 labeled phorbol esters used as positron emission tomography (PET) tracers for in vivo PKC visualization .

Why Generic Phorbol Esters or Unprotected 12-Deoxyphorbol Analogs Cannot Substitute for 12-Deoxyphorbol 20-Methoxytrityl Ether in Synthesis and Targeted Probe Development


Direct substitution of 12-deoxyphorbol 20-methoxytrityl ether with unprotected 12-deoxyphorbol esters (e.g., prostratin/dPA, DPP, DOPPA) is not chemically or functionally equivalent for two distinct use cases. First, for radiochemical synthesis of PET tracers, the 20-methoxytrityl protecting group is essential for selective C20 deprotection and subsequent radiolabeling; unprotected analogs lack this controlled synthetic entry point, rendering the labeling workflow nonviable . Second, for biological applications, 12-deoxyphorbol esters exhibit highly differential PKC isozyme selectivity profiles, down-regulation capacities, and membrane insertion kinetics that cannot be generalized across the class. For example, DOPPA (12-deoxyphorbol-13-O-phenylacetate-20-acetate) selectively activates only PKC-β1 in vitro at concentrations up to 1000 ng/mL, whereas dPA and PDA fail to down-regulate PKC after 20-hour incubation, in contrast to PDB which causes significant PKCα reduction [1] [2]. Additionally, 12-deoxyphorbol esters are relatively inefficient at inducing PKC membrane insertion, requiring higher concentrations than predicted from binding affinities [3]. These divergent pharmacological properties preclude the assumption that any 12-deoxyphorbol ester can substitute for another in targeted experimental systems, underscoring the need for compound-specific selection based on the intended application—whether synthetic intermediate or biological probe.

Quantitative Differentiation of 12-Deoxyphorbol 20-Methoxytrityl Ether vs. Closest Analogs: Evidence-Based Selection Guide


C20 Protecting Group Enables Controlled Synthetic Access for Radiochemical Labeling vs. Unprotected Analogs

12-Deoxyphorbol 20-methoxytrityl ether contains a 4-methoxytrityl (Mmt) protecting group at the C20 position, which is cleavable under mild acidic conditions (0.5-1.0% TFA with scavengers) [1]. This contrasts with unprotected 12-deoxyphorbol esters such as prostratin (dPA) and DPP, which possess free C20 hydroxyls and therefore lack a controlled deprotection handle for selective functionalization. The Mmt-protected intermediate specifically enables the synthesis of carbon-11 labeled phorbol esters for PET imaging applications, a synthetic route inaccessible from unprotected analogs .

Radiochemical synthesis PET tracer development Protecting group strategy

12-Deoxyphorbol Class Demonstrates Distinct PKC Down-Regulation Profile vs. Classical Phorbol Esters

In rat brain cortical slices, 12-deoxyphorbol 13-acetate (dPA) at 3 μM failed to down-regulate PKC after 20-hour incubation, whereas phorbol 12,13-dibutyrate (PDB) at 1 μM caused significant PKCα reduction [1]. Acutely, both dPA and PDB enhanced noradrenaline release to similar extents (200-250% of control at 0.1-3.0 μM), but the absence of chronic down-regulation with dPA represents a functional divergence with implications for sustained vs. transient signaling studies [2]. While these data derive from dPA rather than the 20-methoxytrityl ether itself, the 12-deoxyphorbol scaffold is the structural determinant of this differential down-regulation phenotype, establishing a class-level distinction from classical phorbol esters.

PKC down-regulation Noradrenergic signaling Chronic activation

PKC Isozyme Selectivity: DOPPA Activates Only PKC-β1 Among Tested Isoforms at ≤1000 ng/mL

Among 12-deoxyphorbol derivatives, DOPPA (12-deoxyphorbol-13-O-phenylacetate-20-acetate) exhibits marked PKC isozyme selectivity: it activates only PKC-β1 and fails to activate PKC-α, -γ, -δ, or -ε at concentrations up to 1000 ng/mL in vitro [1]. In contrast, phorbol 12-myristate 13-acetate (PMA) broadly activates PKC-α, -β1, -γ, -δ, and -ε with EC50 = 1 ± 0.05 nM [2]. This differential selectivity profile—distinct from the pan-isoform activation by PMA and the PKC-δ/ε selectivity of bryostatin—illustrates that 12-deoxyphorbol derivatives cannot be treated as interchangeable PKC activators. The selectivity arises from structural features of the 12-deoxyphorbol scaffold, not merely ester substitution patterns.

PKC isozyme selectivity Isoform-specific pharmacology Signal transduction

12-Deoxyphorbol Esters Exhibit Reduced Efficiency of PKC Membrane Insertion vs. Classical Phorbol Esters

In phospholipid vesicle insertion assays, 12-deoxyphorbol esters and diacylglycerol were relatively inefficient at inducing PKC membrane insertion compared to phorbol 13-myristate 12-acetate and mezerein, requiring higher concentrations than predicted from their binding affinities [1]. This biophysical property distinguishes 12-deoxyphorbol-class compounds from classical tumor-promoting phorbol esters and may contribute to their reduced tumor-promoting activity and differential biological outcomes [2]. The reduced insertion efficiency is a class-level characteristic of the 12-deoxyphorbol scaffold, independent of ester substituents.

PKC membrane insertion Lipid-protein interaction Pharmacodynamics

C20 Esterification Abolishes Platelet-Aggregating Activity: Critical SAR for Biological Screening

In human platelet aggregation assays, 12-deoxyphorbol 13-phenylacetate (C13 mono-ester) exhibits an ED50 of 0.6 μM, while tetradecanoylphorbol acetate (TPA) has an ED50 of 0.3 μM [1]. Critically, all diesters of 12-deoxyphorbol bearing C20 acyl groups—including compounds with structural similarity to the 20-methoxytrityl ether modification—were completely inactive at concentrations up to 30 μM [2]. This structure-activity relationship demonstrates that C20 modification (whether acyl ester or trityl ether) profoundly alters biological activity, reinforcing that 12-deoxyphorbol 20-methoxytrityl ether should not be expected to exhibit the biological activities of C20-unsubstituted analogs.

Platelet aggregation Structure-activity relationship Thrombosis

Optimal Application Scenarios for 12-Deoxyphorbol 20-Methoxytrityl Ether Based on Product-Specific Evidence


Synthesis of Carbon-11 Labeled Phorbol Esters for PET Imaging of PKC Distribution

12-Deoxyphorbol 20-methoxytrityl ether serves as a key protected intermediate in the synthesis of radiolabeled phorbol esters for positron emission tomography (PET). The 20-methoxytrityl protecting group enables selective deprotection and subsequent introduction of carbon-11 labels, generating PET tracers for in vivo visualization and quantification of protein kinase C distribution and activity . Research groups pursuing PKC imaging applications should procure this protected intermediate specifically; unprotected 12-deoxyphorbol analogs lack the controlled synthetic entry point required for this radiochemical workflow.

Derivatization Platform for Structure-Activity Relationship (SAR) Studies of 12-Deoxyphorbol Esters

The C20-protected scaffold of 12-deoxyphorbol 20-methoxytrityl ether provides a versatile starting point for the synthesis of diverse 12-deoxyphorbol analogs via selective deprotection and subsequent functionalization. Given that 12-deoxyphorbol esters exhibit differential PKC isozyme selectivity profiles—with DOPPA activating only PKC-β1 at concentrations up to 1000 ng/mL, and dPA/DOPPA showing distinct down-regulation and membrane insertion properties relative to classical phorbol esters—access to a protected intermediate enables systematic exploration of C13 and C20 substitution effects on PKC pharmacology [1] [2] [3]. This scenario is particularly relevant for medicinal chemistry groups investigating isoform-selective PKC modulators with attenuated tumor-promoting potential.

Preparation of C20-Modified 12-Deoxyphorbol Probes for Cellular and In Vivo Studies

Following controlled deprotection of the 20-methoxytrityl ether, the resulting free C20 hydroxyl can be functionalized with fluorophores, biotin, or other reporter groups to generate tool compounds for studying PKC translocation, protein-protein interactions, or target engagement. The 12-deoxyphorbol scaffold offers distinct biological properties compared to classical phorbol esters, including reduced PKC membrane insertion efficiency and differential down-regulation capacity, making these probes valuable for dissecting isoform-specific PKC signaling in cellular models [4] [5].

NOT Recommended: Direct Use as a Biological Probe in Cell-Based or In Vivo PKC Activation Assays

Based on SAR data showing that 12-deoxyphorbol diesters with C20 acyl modifications are inactive in platelet aggregation assays at concentrations up to 30 μM—whereas C20-unsubstituted mono-esters exhibit ED50 values of 0.6-0.3 μM—12-deoxyphorbol 20-methoxytrityl ether should not be assumed to possess the PKC-activating properties of prostratin, DPP, or other biologically active 12-deoxyphorbol esters [6]. The bulky 20-methoxytrityl ether group likely sterically hinders interactions with PKC C1 domains. Procurement for direct biological experimentation without prior deprotection and functionalization is not supported by available evidence and should be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Deoxyphorbol 20-methoxytrityl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.